2-(Naphthalen-2-yloxy)propanamide
Overview
Description
2-(Naphthalen-2-yloxy)propanamide is an organic compound that belongs to the class of aromatic ethers and monocarboxylic acid amides. It is characterized by a naphthalene ring system attached to a propanamide moiety through an ether linkage. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yloxy)propanamide typically involves the reaction between 2-naphthol and 2-bromopropanamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-naphthol attacks the bromine atom of 2-bromopropanamide, resulting in the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include 2-naphthol, 2-bromopropanamide, and a suitable base such as potassium carbonate.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yloxy)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Amines
Substitution: Halogenated or nitrated naphthalene derivatives
Scientific Research Applications
2-(Naphthalen-2-yloxy)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit the growth of certain weeds and pests
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yloxy)propanamide involves its interaction with specific molecular targets. For instance, in its role as a herbicide, it inhibits the activity of enzymes involved in the biosynthesis of essential fatty acids in plants. This inhibition disrupts the growth and development of the target organisms, leading to their eventual death .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-(naphthalen-1-yloxy)propanamide: Similar in structure but with diethyl groups attached to the nitrogen atom.
2-(6-methoxynaphthalen-2-yl)propanamide: Contains a methoxy group on the naphthalene ring.
Uniqueness
2-(Naphthalen-2-yloxy)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ether linkage and the position of the naphthalene ring contribute to its reactivity and interaction with biological targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-naphthalen-2-yloxypropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9(13(14)15)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H2,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMRLZKORQAVJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC2=CC=CC=C2C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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